Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate

Catalog No.
S1547297
CAS No.
17266-44-3
M.F
C12H11BrO2S
M. Wt
299.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate

CAS Number

17266-44-3

Product Name

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate

IUPAC Name

ethyl 2-(5-bromo-1-benzothiophen-3-yl)acetate

Molecular Formula

C12H11BrO2S

Molecular Weight

299.19 g/mol

InChI

InChI=1S/C12H11BrO2S/c1-2-15-12(14)5-8-7-16-11-4-3-9(13)6-10(8)11/h3-4,6-7H,2,5H2,1H3

InChI Key

OJCNNIJKZVAOAS-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CSC2=C1C=C(C=C2)Br

Canonical SMILES

CCOC(=O)CC1=CSC2=C1C=C(C=C2)Br

Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate is a chemical compound with the molecular formula C12H11BrO2SC_{12}H_{11}BrO_2S and a molecular weight of approximately 299.18 g/mol. This compound features a benzo[b]thiophene moiety, which is a fused aromatic system containing sulfur, and a bromine substituent at the 5-position. It is classified under various names, including Ethyl (5-bromobenzothiophen-3-yl)acetate and Ethyl 2-(5-bromo-1-benzothiophen-3-yl)acetate, with the CAS number 17266-44-3. The presence of the bromine atom enhances its reactivity and potential biological activity, making it of interest in medicinal chemistry and organic synthesis .

Typical for compounds containing halogens and ester functionalities:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at various positions on the ring .

Research indicates that compounds containing the benzo[b]thiophene structure exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Certain benzo[b]thiophene derivatives possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

The synthesis of Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate typically involves several steps:

  • Bromination: Starting from benzo[b]thiophene, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide in an appropriate solvent.
  • Acetylation: The resulting bromo compound can be reacted with ethyl acetate in the presence of a base (such as sodium hydride) to facilitate ester formation.
  • Purification: The crude product is usually purified through recrystallization or chromatography to obtain pure Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate .

Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate has potential applications in various fields:

  • Pharmaceuticals: As a precursor for developing new drugs targeting cancer or bacterial infections.
  • Material Science: In the synthesis of advanced materials due to its unique structural properties.
  • Organic Synthesis: As an intermediate in synthesizing more complex organic molecules .

Several compounds share structural similarities with Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate, each exhibiting unique properties:

Compound NameCAS NumberMolecular FormulaUnique Features
Ethyl 2-(1-benzothiophen-3-yl)acetate7597-68-4C12H12O2SLacks bromine substituent
Ethyl benzo[b]thiophene-3-acetateNot listedC12H11O2SDifferent substitution pattern
Ethyl 2-(4-bromobenzo[b]thiophen-3-yl)acetateNot listedC12H10BrO2SBromine at a different position

Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate is unique due to its specific bromination pattern and potential biological activities linked to the benzo[b]thiophene structure. This specificity may influence its reactivity and biological interactions compared to similar compounds .

XLogP3

3.8

Dates

Modify: 2023-07-17

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